molecular formula C11H14O5 B13807319 2-Hydroxy-5-(methoxymethoxy)-3,4-dimethylbenzoic acid CAS No. 816456-21-0

2-Hydroxy-5-(methoxymethoxy)-3,4-dimethylbenzoic acid

Cat. No.: B13807319
CAS No.: 816456-21-0
M. Wt: 226.23 g/mol
InChI Key: MKIIZNXJJJJNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(methoxymethoxy)-3,4-dimethylbenzoic acid is an organic compound with a complex structure It is a derivative of benzoic acid, featuring hydroxyl, methoxymethoxy, and dimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(methoxymethoxy)-3,4-dimethylbenzoic acid typically involves multiple steps. One common method starts with the methylation of 2-hydroxy-3,4-dimethylbenzoic acid to introduce the methoxymethoxy group. This can be achieved using methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(methoxymethoxy)-3,4-dimethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The methoxymethoxy group can be reduced to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of 2-hydroxy-5-(methoxymethoxy)-3,4-dimethylbenzaldehyde or this compound.

    Reduction: Formation of 2-hydroxy-5-(hydroxymethoxy)-3,4-dimethylbenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-5-(methoxymethoxy)-3,4-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(methoxymethoxy)-3,4-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxymethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxybenzoic acid: Lacks the methoxymethoxy and dimethyl groups, resulting in different chemical properties.

    3,4-Dimethylbenzoic acid: Lacks the hydroxyl and methoxymethoxy groups, affecting its reactivity and applications.

    2-Hydroxy-3,4-dimethylbenzoic acid: Similar structure but without the methoxymethoxy group.

Uniqueness

2-Hydroxy-5-(methoxymethoxy)-3,4-dimethylbenzoic acid is unique due to the presence of both methoxymethoxy and dimethyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

816456-21-0

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

2-hydroxy-5-(methoxymethoxy)-3,4-dimethylbenzoic acid

InChI

InChI=1S/C11H14O5/c1-6-7(2)10(12)8(11(13)14)4-9(6)16-5-15-3/h4,12H,5H2,1-3H3,(H,13,14)

InChI Key

MKIIZNXJJJJNRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C)O)C(=O)O)OCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.